molecular formula C12H15NO4 B12973025 Ethyl 2-(2-acetamidophenoxy)acetate

Ethyl 2-(2-acetamidophenoxy)acetate

Cat. No.: B12973025
M. Wt: 237.25 g/mol
InChI Key: FKCLYGNFJIEOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-acetamidophenoxy)acetate is an organic compound with the molecular formula C12H15NO4. It is a derivative of phenoxyacetic acid and features an ethyl ester group, an acetamido group, and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethyl chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can further enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetamidophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the ethyl ester and acetamido groups provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-(2-acetamidophenoxy)acetate

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-7-5-4-6-10(11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

FKCLYGNFJIEOKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.